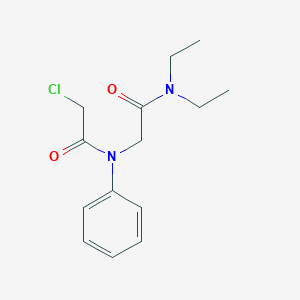
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-: is a chemical compound with the molecular formula C14H19ClN2O2. It is a derivative of acetanilide, where the hydrogen atom in the amide group is replaced by a 2-chloro-N-((diethylcarbamoyl)methyl) group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- typically involves the reaction of acetanilide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetanilide derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include amine derivatives.
Aplicaciones Científicas De Investigación
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: The parent compound, which lacks the 2-chloro-N-((diethylcarbamoyl)methyl) group.
N-Phenylacetamide: Another derivative of acetanilide with different substituents.
2-Chloroacetanilide: A similar compound with a chloro group but lacking the diethylcarbamoyl group.
Uniqueness
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is unique due to the presence of both the chloro and diethylcarbamoyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
106321-35-1 |
|---|---|
Fórmula molecular |
C14H19ClN2O2 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
Clave InChI |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
SMILES canónico |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
106321-35-1 |
Sinónimos |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















